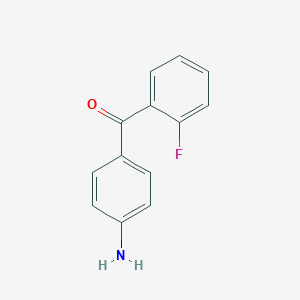![molecular formula C21H18O3 B156539 5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol CAS No. 637776-91-1](/img/structure/B156539.png)
5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol is a synthetic organic compound that belongs to the class of polyphenols. It is structurally related to resveratrol, a well-known polyphenol found in red wine and various plants. This compound is characterized by the presence of two hydroxyl groups on a benzene ring, along with a phenylmethoxy group and an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylmethoxybenzaldehyde and 1,3-dihydroxybenzene.
Condensation Reaction: The key step involves a condensation reaction between 4-phenylmethoxybenzaldehyde and 1,3-dihydroxybenzene in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polyphenols and their derivatives.
Biology: Research on its antioxidant properties and potential health benefits is ongoing.
Medicine: Investigations into its potential as a therapeutic agent for various diseases, including cardiovascular and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It can inhibit enzymes involved in inflammation and cell proliferation.
Signal Transduction: The compound can modulate signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol, a well-known polyphenol with similar antioxidant properties.
Catechol: Benzene-1,2-diol, another polyphenol with two hydroxyl groups on the benzene ring.
Hydroquinone: Benzene-1,4-diol, used in various industrial applications.
Uniqueness
5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-19-12-18(13-20(23)14-19)7-6-16-8-10-21(11-9-16)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBUZCYDDPTVFK-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
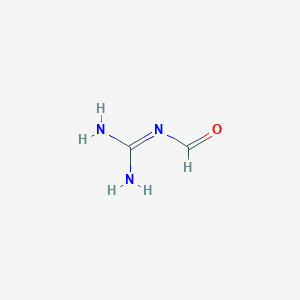
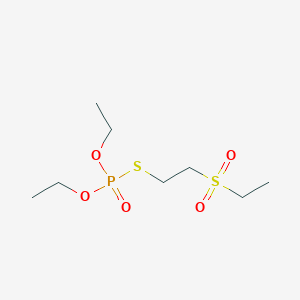
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
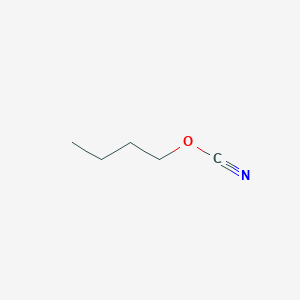
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)

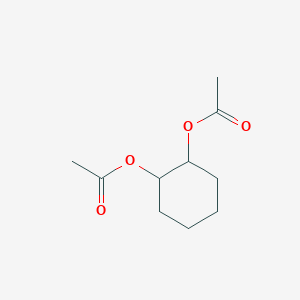
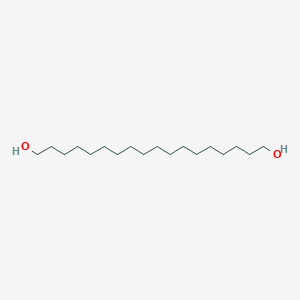
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)
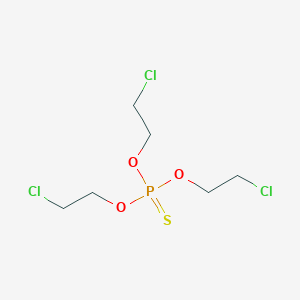
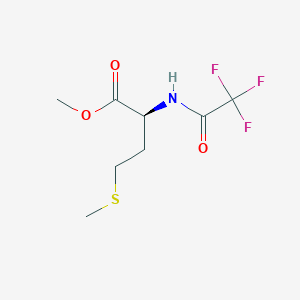
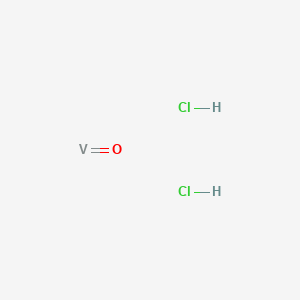
![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)
